molecular formula C24H28N2O3S B11365860 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B11365860
M. Wt: 424.6 g/mol
InChI Key: FUJVRKMRJAUAIK-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyphenyl group are key structural features that contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes such as cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and the methoxyphenyl group imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C24H28N2O3S/c1-15(2)21-11-6-16(3)12-22(21)29-17(4)23(27)25-13-19-14-30-24(26-19)18-7-9-20(28-5)10-8-18/h6-12,14-15,17H,13H2,1-5H3,(H,25,27)

InChI Key

FUJVRKMRJAUAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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